4-Nitro-2-(nitromethyl)phenol

Catalog No.
S13941604
CAS No.
M.F
C7H6N2O5
M. Wt
198.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-2-(nitromethyl)phenol

Product Name

4-Nitro-2-(nitromethyl)phenol

IUPAC Name

4-nitro-2-(nitromethyl)phenol

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

InChI

InChI=1S/C7H6N2O5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2

InChI Key

YFJPYPAXKKYZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C[N+](=O)[O-])O

4-Nitro-2-(nitromethyl)phenol is an organic compound characterized by the presence of both nitro and hydroxyl functional groups on a phenolic structure. Its molecular formula is C8_8H8_8N2_2O3_3, and it features a nitromethyl group (-CH2_2NO2_2) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. The compound's structure can be represented as follows:

This compound is part of a larger class of nitrophenols, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Typical of nitrophenols, including:

  • Nitration: Further nitration can occur under strong acidic conditions, leading to the formation of dinitro derivatives.
  • Reduction: The nitro groups can be reduced to amino groups through catalytic hydrogenation or chemical reduction methods, altering the compound's biological activity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, modifying solubility and reactivity.

These reactions are critical in synthesizing derivatives with tailored properties for specific applications.

Nitrophenols, including 4-nitro-2-(nitromethyl)phenol, exhibit a range of biological activities. They are known for:

  • Antimicrobial Properties: Some studies indicate that nitrophenol compounds can inhibit bacterial growth, making them potential candidates for developing antimicrobial agents .
  • Antineoplastic Activity: Research suggests that nitro compounds may possess anticancer properties due to their ability to interact with cellular mechanisms involved in tumor growth .
  • Toxicological Effects: The presence of nitro groups can lead to toxic effects in biological systems, including the formation of reactive intermediates that may cause cellular damage or mutagenesis .

The biological activity of 4-nitro-2-(nitromethyl)phenol is largely influenced by the nitro group, which affects its interaction with biomolecules.

Several methods have been developed for synthesizing 4-nitro-2-(nitromethyl)phenol:

  • Nitration of Toluene Derivatives: The compound can be synthesized via nitration of toluene derivatives under controlled conditions using a mixture of nitric and sulfuric acids. This process introduces the nitro group at specific positions on the aromatic ring .
  • Reactions with Nitroalkenes: Another synthetic route involves the reaction of appropriate nitroalkenes with phenolic compounds through Michael addition reactions .
  • Functional Group Transformations: Existing phenolic compounds can be modified through various functional group transformations, including hydroxylation and alkylation processes.

These methods allow for the efficient production of 4-nitro-2-(nitromethyl)phenol in a laboratory setting.

4-Nitro-2-(nitromethyl)phenol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical agents due to its biological activity.
  • Agricultural Chemicals: The compound is explored for use as an herbicide or pesticide owing to its antimicrobial properties.
  • Material Science: Its unique chemical properties make it suitable for developing specialized materials, such as polymers or coatings.

These applications highlight the compound's versatility and importance in industrial chemistry.

Studies on 4-nitro-2-(nitromethyl)phenol have focused on its interactions with biological systems:

  • Enzyme Inhibition: Research indicates that compounds with nitro groups can inhibit specific enzymes, affecting metabolic pathways within organisms .
  • Protein Binding: The interactions between nitrophenols and proteins have been studied to understand their pharmacokinetics and potential toxicological effects.

Understanding these interactions is crucial for assessing the safety and efficacy of compounds containing nitrophenol moieties.

4-Nitro-2-(nitromethyl)phenol shares structural similarities with other nitrophenols but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

Compound NameStructure TypeUnique Features
4-NitrophenolSimple nitrophenolCommonly used as a precursor in organic synthesis.
2-NitrophenolSimple nitrophenolExhibits different biological activities compared to 4-nitrophenol.
3-NitrophenolSimple nitrophenolHas distinct reactivity patterns due to position of the nitro group.
2,4-DinitrophenolDinitrophenolKnown for its explosive properties; used in explosives and dyes.

The uniqueness of 4-nitro-2-(nitromethyl)phenol lies in its combination of both a hydroxyl group and a nitromethyl substituent, which significantly alters its reactivity and biological profile compared to other similar compounds.

Nitroalkylation Strategies in Phenolic Substrates

Nitroalkylation involves the introduction of a nitromethyl group (-CH$$2$$NO$$2$$) into phenolic substrates, a process complicated by the electrophilic nature of the aromatic ring and the competing reactivity of phenolic hydroxyl groups. A validated approach derives from sulfonate ester protection strategies, wherein the hydroxyl group is temporarily converted to a sulfonate ester to prevent undesired side reactions during nitration or alkylation. For instance, 4-chloro-2-methylphenol has been successfully protected as its methanesulfonate or benzenesulfonate derivative prior to nitration, ensuring regioselective functionalization at the 5-position. Adapting this methodology, the nitromethyl group could be introduced via nucleophilic alkylation of a protected phenolic intermediate.

A critical consideration is the choice of nitroalkylating agent. While direct nitromethylation remains challenging, indirect routes involving Henry reactions (nitroaldol additions) or Michael additions to pre-nitrated intermediates may prove viable. For example, the reaction of 2-nitrophenol derivatives with nitromethane in the presence of a base could facilitate C-alkylation, though steric and electronic factors must be optimized to favor the 2-position. Recent advances in phase-transfer catalysis, employing quaternary ammonium salts or crown ethers, have enhanced the efficiency of such reactions in biphasic systems.

Table 1: Comparative Nitroalkylation Conditions

SubstrateProtecting GroupNitroalkylating AgentCatalystYield (%)
2-NitrophenolMethanesulfonylNitromethaneTetrabutylammonium bromide62
4-Chloro-2-methylphenolBenzenesulfonylNitroethanePd(OAc)$$_2$$78

Regioselective Nitration and Methylation Techniques

Regioselective nitration of phenolic substrates demands meticulous control over reaction conditions to direct the nitro group to the desired position. The presence of electron-donating groups (e.g., -OH, -OCH$$_3$$) typically ortho/para-directs nitration, but steric hindrance and competing directing effects complicate outcomes. In the synthesis of 4-nitro-2-(nitromethyl)phenol, a two-step sequence is plausible: initial nitration at the 4-position followed by nitromethylation at the 2-position, or vice versa.

The first patent demonstrates that sulfonate esters effectively block the hydroxyl group while directing nitration to specific positions. For example, nitration of 4-chloro-2-methylphenyl methanesulfonate at 0°C in a sulfuric-nitric acid mixture yielded exclusive 5-nitro substitution due to the sulfonate’s meta-directing influence. Translating this to 4-nitro-2-(nitromethyl)phenol, a protected intermediate (e.g., 2-nitromethylphenol sulfonate) could be nitrated at the 4-position under similarly controlled conditions. Subsequent acidic or alkaline cleavage of the sulfonate group would unveil the target compound.

Alternative nitration methods include the use of mixed acid systems (H$$2$$SO$$4$$/HNO$$_3$$) at low temperatures (-5 to 20°C) to minimize polysubstitution. The Sciencemadness protocol achieved 14.8% yield of 4-nitrophenol via cupric nitrate and sodium bisulfate in acetonitrile, underscoring the role of solvent and nitrating agent selection in regioselectivity.

Catalytic Systems for Concurrent Nitro and Nitromethyl Functionalization

Concurrent introduction of nitro and nitromethyl groups presents significant synthetic challenges, necessitating catalysts that mediate multiple bond-forming events without intermediate isolation. Palladium-based systems, particularly Pd(OAc)$$2$$, have shown promise in facilitating tandem nitration and C–H functionalization. In the synthesis of 2-(2-nitrophenyl)oxypyridine, Pd(OAc)$$2$$ enabled nitrative coupling at 80–130°C, achieving yields up to 95% under optimized conditions.

Mechanistic studies suggest that palladium catalysts stabilize nitro intermediates while promoting nitromethyl insertion via σ-complex formation. Similarly, copper nitrate in acidic media has been employed for one-pot nitration and oxidation, as evidenced by the generation of 4-nitrophenol from phenol in the presence of hydrogen peroxide. For 4-nitro-2-(nitromethyl)phenol, a hypothetical catalytic cycle might involve:

  • Pd-mediated nitration at the 4-position.
  • Nitromethyl group insertion via nitroalkane coordination.
  • Reductive elimination to furnish the final product.

Table 2: Catalytic Systems for Concurrent Functionalization

CatalystSubstrateNitration AgentReaction Temp (°C)Yield (%)
Pd(OAc)$$_2$$2-PhenoxypyridineHNO$$_3$$11095
Cu(NO$$3$$)$$2$$PhenolH$$2$$SO$$4$$/HNO$$_3$$40–5014.8

The electrophilic aromatic substitution mechanism constitutes the primary pathway for introducing nitro groups onto phenolic substrates. The process begins with the formation of the nitronium ion (NO₂⁺), which serves as the key electrophile in aromatic nitration reactions [3] [4]. This electrophilic species is generated through the protonation and dehydration of nitric acid in the presence of sulfuric acid, following the equilibrium: HNO₃ + H⁺ ⇌ H₂O + NO₂⁺ [5].

The phenolic substrate exhibits enhanced reactivity toward electrophilic attack due to the electron-donating nature of the hydroxyl group. The hydroxyl substituent activates the aromatic ring by increasing electron density through resonance effects, making the ring more susceptible to electrophilic substitution compared to unsubstituted benzene [3] [6]. This activation effect is particularly pronounced at the ortho and para positions relative to the hydroxyl group, directing the initial nitration to these positions preferentially [7] [6].

The reaction mechanism proceeds through a series of well-defined steps. Initially, the nitronium ion approaches the aromatic ring and forms a π-complex with the electron-rich aromatic system [4]. This intermediate then undergoes transformation to a σ-complex, commonly referred to as the Wheland intermediate, through a transition state that exhibits significant charge separation [4] [5]. The formation of this σ-complex represents the rate-determining step in the electrophilic aromatic substitution process, with an activation energy of approximately 8.37 kilojoules per mole in the gas phase [4].

The stability of the Wheland intermediate is significantly influenced by the electronic properties of the phenolic substrate. The hydroxyl group provides stabilization through resonance effects, effectively delocalizing the positive charge across the aromatic system [3] [4]. This stabilization is particularly effective when the nitro group is introduced at positions ortho or para to the hydroxyl substituent, explaining the observed regioselectivity in phenol nitration reactions [7] [6].

Subsequent nitration events leading to the formation of 4-Nitro-2-(nitromethyl)phenol involve the introduction of additional nitro-containing groups. The presence of the initial nitro substituent significantly alters the reactivity of the aromatic ring, as the nitro group acts as a strong electron-withdrawing group that deactivates the ring toward further electrophilic substitution [8] [9]. This deactivation effect necessitates more forcing reaction conditions for subsequent substitution reactions, typically requiring elevated temperatures and increased acid concentrations [5] [10].

The regioselectivity of multiple nitration events is governed by the combined directing effects of both the hydroxyl and nitro substituents. While the hydroxyl group directs electrophilic attack to ortho and para positions, the nitro group directs substitution to meta positions [8] [9]. The interplay between these competing directing effects determines the final substitution pattern observed in the product formation [1] [2].

Radical-Mediated Nitromethyl Group Incorporation

The incorporation of nitromethyl groups onto phenolic substrates proceeds through radical-mediated mechanisms that differ fundamentally from the electrophilic aromatic substitution pathways responsible for nitro group introduction. These radical processes involve the formation of phenoxy radicals and their subsequent reactions with nitrogen-containing radical species [2] [11] [7].

The initial step in radical-mediated nitromethyl incorporation involves the abstraction of a hydrogen atom from the phenolic hydroxyl group. This hydrogen abstraction can be accomplished through various radical species, including nitrogen dioxide radicals and other reactive nitrogen species [2] [11]. The resulting phenoxy radical exhibits significant stability due to resonance delocalization of the unpaired electron across the aromatic system [7] [12].

The formation of phenoxy radicals from phenol substrates follows a well-established mechanism that involves hydrogen atom abstraction by nitrogen dioxide. The quantitative formation of nitrophenols from phenol through reaction with nitrogen dioxide in solution involves multiple stages, with the first being the abstraction of a hydrogen atom from the hydroxyl group by NO₂, followed by the reaction of the phenoxy radical with additional NO₂ molecules [2]. The first stage becomes rate-limiting at high nitrogen dioxide concentrations, while the apparent rate of reaction can shift to the conversion of intermediate species at elevated concentrations [2].

The phenoxy radical subsequently undergoes coupling reactions with nitromethyl-containing radical species to form the desired nitromethyl-substituted products. These coupling reactions proceed through radical-radical combination mechanisms that are typically very rapid, with rate constants on the order of 10⁹ M⁻¹s⁻¹ [13] [12]. The high reactivity of these radical coupling processes ensures efficient incorporation of the nitromethyl group once the phenoxy radical intermediate is formed [12].

The regioselectivity of radical-mediated nitromethyl incorporation is governed by the spin density distribution in the phenoxy radical intermediate. Electron spin resonance studies of phenoxy radicals indicate that the unpaired electron density is distributed primarily at the ortho and para positions relative to the oxygen atom [14] [12]. This distribution pattern results in preferential nitromethyl incorporation at these positions, with the ortho position often favored due to reduced steric hindrance compared to the para position [12].

The mechanism of radical formation involves specific structural requirements that influence the efficiency of nitromethyl group incorporation. Studies of related nitroaromatic compounds have revealed that the mechanism involves hydrogen addition to a nitro-group oxygen, followed by transfer of this hydroxyl group to specific positions on the aromatic ring [14] [12]. The presence of alkyl substituents at certain positions can prevent this transfer step and lead to the formation of alternative radical intermediates [14].

The radical-mediated pathway exhibits distinct temperature dependencies that reflect the thermodynamic and kinetic parameters of the individual steps. The formation of phenoxy radicals through hydrogen abstraction exhibits activation energies in the range of 435 kilojoules per mole, while the subsequent radical coupling reactions are essentially barrierless [13] [12]. This energy profile results in overall reaction rates that are highly sensitive to temperature changes, with the hydrogen abstraction step serving as the rate-determining process under most conditions [13].

Solvent and Temperature Effects on Reaction Kinetics

The kinetics of nitromethylphenol formation exhibit pronounced dependencies on both solvent properties and reaction temperature, reflecting the complex interplay between molecular interactions and activation barriers in the various mechanistic pathways. These effects have been systematically investigated across a range of solvent systems and temperature conditions, providing detailed insights into the factors controlling reaction rates and selectivity [4] [13] [5].

Solvent effects on nitration kinetics are particularly pronounced due to the highly polar nature of the transition states involved in electrophilic aromatic substitution. The formation of the Wheland intermediate involves significant charge separation, with the development of substantial positive charge on the aromatic ring [4] [5]. This charge separation is stabilized by polar solvents, leading to dramatic reductions in activation energies as solvent polarity increases [4] [13].

Systematic studies of benzene nitration in solvents with varying dielectric constants have revealed that the activation energy decreases from 8.37 kilojoules per mole in the gas phase to effectively zero in aqueous solution [4]. This solvent-induced reduction in activation barrier transforms the intrinsically endothermic nitration reaction into an exothermic process in highly polar media [4]. The magnitude of solvent stabilization correlates directly with the dipole moment of the transition state, which is significantly larger than that of the reactant species [4].

The relationship between solvent polarity and reaction rate follows predictable trends based on transition state theory. In dichloromethane, with a dielectric constant of 8.9, the reaction rate is enhanced by a factor of approximately 2.3 compared to gas-phase conditions [11] [13]. This enhancement increases to 8.5-fold in acetonitrile and reaches 15.2-fold in water, demonstrating the profound impact of solvent polarity on reaction kinetics [13].

Specialized acid media exhibit unique effects on nitration kinetics due to their dual role as both solvents and reagents. In sulfuric acid solutions, the nitration rate profile exhibits a complex dependence on acid concentration, with a maximum occurring at approximately 90 weight percent sulfuric acid [15] [5]. This maximum reflects the balance between nitronium ion formation, which increases with acid concentration, and the activity of the aromatic substrate, which decreases at very high acid concentrations [15] [5].

Temperature effects on nitration kinetics follow Arrhenius behavior across most of the experimentally accessible temperature range. The temperature dependence of rate constants provides direct access to activation energies for the various steps in the nitration mechanism [16] [5] [17]. For phenol nitration in sulfuric acid media, activation energies range from 42.0 to 111.5 kilojoules per mole, depending on the specific temperature range and reaction conditions [16] [17].

The temperature coefficient for nitration reactions varies significantly with the specific system under investigation. For phenol nitration with dilute nitric acid, the temperature coefficient is 1.172 in the range from 5 to 20 degrees Celsius, while it decreases to 1.062 in the range from 20 to 35 degrees Celsius [16]. This variation reflects changes in the rate-determining step and the relative importance of different mechanistic pathways as temperature increases [16] [5].

Radical-mediated processes exhibit distinct temperature dependencies that differ from those observed for electrophilic aromatic substitution. The formation of phenoxy radicals through hydrogen abstraction exhibits early transition state characteristics, with α values of approximately 0.3 [13]. This early transition state behavior results in relatively low activation energies but high sensitivity to substrate ionization potentials [13].

The temperature dependence of radical reactions is further complicated by the involvement of multiple radical species with different thermal stabilities. Nitrogen dioxide radicals, which play a key role in phenoxy radical formation, exhibit temperature-dependent equilibria that influence the overall reaction kinetics [2] [11]. At elevated temperatures, the concentration of active radical species increases, leading to enhanced reaction rates [11] [18].

The following data tables summarize the key kinetic parameters for nitromethylphenol formation under various conditions:

Temperature Range (°C)Activation Energy (kJ/mol)Compound/SystemReference Conditions
5-20111.5Ammonia oxidationAqueous medium
20-3542.0Ammonia oxidationAqueous medium
25-6065.2Phenol nitrationSulfuric acid medium
30-8058.7Phenol nitrationSolid acid catalyst
Solvent SystemDielectric Constant (ε)Relative Rate EnhancementReaction Temperature (°C)Mechanism
Gas phase1.01.0VariableDirect
Dichloromethane8.92.325Charge-transfer complex
Acetonitrile37.58.525Polar transition state
Water78.515.225Polar transition state
Sulfuric acid (90 wt%)HighMaximum25-90Electrophilic substitution
Trifluoromethanesulfonic acidVery High8x lower than H₂SO₄25-90Electrophilic substitution
SystemTemperature Range (°C)Temperature Coefficient (θ)Rate-determining StepObserved Effect
Phenol + HNO₃/H₂SO₄25-901.062NO₂⁺ formationRate maximum at 90% H₂SO₄
Phenol + dilute HNO₃15-351.172Electrophilic attackLinear increase
Aromatic nitration (general)50-901.085Wheland intermediate formationArrhenius behavior
Nitrate radical reactions18-32Factor 2-3 increaseOH radical formationExponential increase
ParameterValueExperimental ConditionsReference System
Bond Formation Energy (C-NO₂)285 kJ/molDFT calculationNitromethyl-phenol
Hydrogen Abstraction Energy435 kJ/molExperimental measurementPhenoxy radical
Radical Coupling Rate Constant10⁹ M⁻¹s⁻¹Laser spectroscopyRadical combination
Temperature Dependenceα ≈ 0.3Kinetic analysisVarious temperatures
Selectivity Ratio (ortho:para)1.3:1Product analysisPhenol nitration

Role as a Precursor to Heterocyclic Scaffolds

4-Nitro-2-(nitromethyl)phenol represents a versatile synthetic intermediate that serves as a valuable precursor for the construction of diverse heterocyclic frameworks. The unique structural features of this compound, namely the presence of both nitro and nitromethyl functional groups on a phenolic scaffold, provide multiple reactive sites that can be exploited for heterocycle formation [1] [2] [3].

The compound demonstrates exceptional utility in accessing nitrogen-containing heterocycles through various cyclization pathways. The phenolic hydroxyl group serves as a nucleophilic center that can participate in intramolecular cyclization reactions, while the nitro and nitromethyl substituents act as electrophilic activating groups or can undergo reduction to provide additional nucleophilic sites [4] [5].

Benzofuran Formation: The phenolic moiety of 4-nitro-2-(nitromethyl)phenol can undergo intramolecular cyclization through activation of the aromatic carbon-hydrogen bonds adjacent to the hydroxyl group. This transformation typically involves palladium-catalyzed or rhodium-catalyzed cyclization reactions, where the phenol acts as both nucleophile and directing group. The nitro substituents enhance the electrophilicity of the aromatic ring, facilitating the cyclization process. Yields for benzofuran formation from nitrophenol derivatives typically range from 65-89% [6] [7].

Tetrahydroisoquinoline Synthesis: The nitromethyl group in 4-nitro-2-(nitromethyl)phenol can serve as a precursor for tetrahydroisoquinoline frameworks through Bischler-Napieralski cyclization reactions. The nitromethyl moiety undergoes reduction to the corresponding amine, which subsequently participates in condensation reactions with appropriate carbonyl partners. This approach has been successfully applied to synthesize tetrahydroisoquinoline derivatives bearing nitrophenyl substituents, with yields ranging from 70-95% [8] [9].

Benzothiazole Construction: The compound can be utilized as a precursor for benzothiazole derivatives through condensation reactions with 2-aminothiophenol. The nitro groups provide activation for nucleophilic aromatic substitution reactions, while the phenolic hydroxyl can participate in cyclization processes. This methodology has proven effective for generating benzothiazole scaffolds with yields typically between 50-85% [10] [11].

Heterocyclic ScaffoldReaction TypeKey TransformationTypical Yield Range (%)
BenzofuranCyclization via phenol activationIntramolecular O-arylation65-89
TetrahydroisoquinolineBischler-Napieralski reactionPictet-Spengler condensation70-95
BenzothiazoleCondensation with aminothiophenolNucleophilic substitution50-85
IndoleReductive cyclizationNitro group reduction and cyclization60-90
BenzopyranMichael addition-cyclizationCascade Michael-cyclization72-99
OxazineDiels-Alder cycloadditionHetero-Diels-Alder reaction30-80
Thieno[2,3-c]isoquinolineCyclocondensation reactionRegioselective cyclization93-96

Functionalization Pathways for Complex Nitroaromatics

The dual nitro functionality present in 4-nitro-2-(nitromethyl)phenol provides exceptional opportunities for selective functionalization, enabling the systematic transformation of these electron-withdrawing groups into various useful functionalities. These transformations are fundamental to the synthetic utility of the compound in multistep synthesis sequences [12] [13] [14].

Reduction Pathways: The nitro groups in 4-nitro-2-(nitromethyl)phenol can undergo selective or simultaneous reduction to generate amino derivatives. Type I nitroreductases catalyze two-electron reductions that proceed through nitroso intermediates, which rapidly convert to hydroxylamine derivatives before ultimately forming the corresponding anilines. This sequential reduction process can be controlled through judicious choice of reducing conditions, allowing for selective transformation of either the aromatic nitro group or the nitromethyl substituent [12].

Catalytic hydrogenation using palladium on carbon provides a general method for complete reduction of both nitro functionalities to amino groups. However, selective reduction can be achieved using milder reducing agents such as zinc powder in ammonium chloride solution, which preferentially reduces the more accessible nitromethyl group while leaving the aromatic nitro functionality intact [15] [16].

Oxidative Transformations: The nitromethyl group can undergo oxidative transformations to generate carboxylic acid derivatives through permanganate oxidation. This transformation involves the oxidative cleavage of the carbon-methyl bond, resulting in the formation of nitrobenzoic acid derivatives. Alternative oxidative conditions can convert the nitromethyl group to aldehyde functionalities through Nef reaction conditions, involving hydrolytic cleavage of the carbon-nitrogen bond [17].

Substitution Reactions: The electron-withdrawing nature of the nitro groups activates the aromatic ring toward nucleophilic aromatic substitution reactions. This activation enables the introduction of various nucleophiles, including amines, thiols, and alkoxides, at positions ortho and para to the nitro substituents. These substitution reactions proceed through addition-elimination mechanisms, where the nitro groups stabilize the intermediate Meisenheimer complexes [18].

Functional Group TransformationReaction ConditionsCatalyst/ReagentMechanistic Pathway
Nitro to AminoCatalytic hydrogenation, Pd/C, H₂Palladium on carbonSix-electron reduction via nitroso and hydroxylamine intermediates
Nitro to NitrosoZinc powder, NH₄Cl, H₂OZinc metalTwo-electron reduction to nitroso intermediate
Nitro to HydroxylamineIron powder, HCl, refluxIron metalFour-electron reduction pathway
Nitro to CarbonylOzonolysis followed by reductionOzone/sodium borohydrideOxidative cleavage of nitroalkyl chain
Nitromethyl to Carboxylic AcidPermanganate oxidationPotassium permanganateOxidative degradation of methyl group
Nitromethyl to AldehydeNef reaction conditionsSulfuric acidHydrolytic cleavage of carbon-nitrogen bond
Nitromethyl to NitrileDehydration with P₂O₅Phosphorus pentoxideElimination of water from nitroalkyl group

Cross-Coupling Reactions Involving Nitromethyl Moieties

Recent advances in transition-metal-catalyzed cross-coupling chemistry have expanded to include nitroaromatic compounds as viable electrophilic partners, representing a significant breakthrough in the direct utilization of nitroarenes for carbon-carbon and carbon-heteroatom bond formation. 4-Nitro-2-(nitromethyl)phenol can participate in various cross-coupling reactions through denitrative coupling processes, where one or both nitro groups serve as leaving groups [19] [20] [18].

Palladium-Catalyzed Denitrative Coupling: The development of palladium/BrettPhos catalyst systems has enabled efficient cross-coupling reactions that proceed via oxidative addition of the aromatic carbon-nitro bond. This unprecedented reactivity pattern allows for direct functionalization of nitroaromatic compounds without the need for prior conversion to haloarenes. The nitro group departure occurs through a concerted mechanism involving coordination of the nitro group to the palladium center, followed by elimination of nitrogen dioxide [19].

Suzuki-Miyaura Coupling: 4-Nitro-2-(nitromethyl)phenol can undergo palladium-catalyzed coupling with arylboronic acids to form biaryl products with simultaneous removal of the nitro substituent. This transformation typically employs Pd(PPh₃)₄ in combination with BrettPhos ligand, operating at temperatures between 80-120°C. The reaction proceeds with high efficiency, achieving denitrative coupling yields of 75-95% depending on the electronic properties of the coupling partners [19].

Buchwald-Hartwig Amination: The compound can participate in denitrative amination reactions with primary and secondary amines using Pd₂(dba)₃/BINAP catalyst systems. These reactions operate through similar mechanistic pathways as traditional Buchwald-Hartwig coupling but require elevated temperatures (100-140°C) to facilitate nitro group activation and departure. Coupling efficiencies typically range from 65-90% [19] [20].

Nitromethyl Group Cross-Coupling: The nitromethyl substituent can participate in direct cross-coupling reactions through palladium-catalyzed nitromethylation processes. These reactions involve the coupling of the nitromethyl carbon with aryl halides or pseudohalides, providing access to arylnitromethane derivatives. The weak nucleophilic nature of nitromethane typically requires elevated temperatures and extended reaction times, but yields can be optimized through careful selection of ligand systems and reaction conditions [21].

Mechanistic Considerations: The success of denitrative cross-coupling reactions depends on the ability of the palladium catalyst to activate the relatively inert carbon-nitro bond. Computational studies have revealed that this activation occurs through coordination of the nitro group oxygen atoms to the palladium center, followed by oxidative addition across the carbon-nitro bond. The resulting palladium-nitrite complex can then undergo transmetalation with the appropriate organometallic coupling partner, followed by reductive elimination to form the cross-coupled product with concomitant release of nitrogen dioxide [19] [18].

Cross-Coupling TypeSubstrate ClassCatalyst SystemReaction Temperature (°C)Denitrative Efficiency (%)
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄/BrettPhos80-12075-95
Buchwald-HartwigPrimary and secondary aminesPd₂(dba)₃/BINAP100-14065-90
Kumada-CorriuAryl Grignard reagentsNiCl₂(PCy₃)₂60-10070-88
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂/CuI25-8060-85
NegishiOrganozinc compoundsPd(dppf)Cl₂80-12072-92
StilleOrganostannanesPd(PPh₃)₄80-11068-87

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

198.02767130 g/mol

Monoisotopic Mass

198.02767130 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types